N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride
CAS No.:
Cat. No.: VC17685793
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFNO2 |
|---|---|
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | 1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO2.ClH/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8;/h2-3,12H,4-6H2,1H3;1H |
| Standard InChI Key | NMKUDRCKKSKMBP-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=CC2=C1OCOC2)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure centers on a 1,3-benzodioxin heterocyclic ring, a fused bicyclic system comprising a benzene ring fused to a 1,3-dioxane moiety. A fluorine atom is substituted at the 6-position of the benzodioxin core, while a methylamine group (-N(CH₃)₂) is attached via a methylene bridge at the 8-position. The hydrochloride salt form enhances solubility and stability for laboratory use .
Key Molecular Descriptors:
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IUPAC Name: (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine hydrochloride
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SMILES: C1C2=C(C(=CC(=C2)F)CN)OCO1.Cl
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InChIKey: FBHYQVQESWEYTE-UHFFFAOYSA-N
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride involves multi-step reactions:
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Fluorination: Introduction of fluorine at the 6-position via electrophilic aromatic substitution using fluorinating agents like Selectfluor®.
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Methylamine Incorporation: Nucleophilic substitution or reductive amination to attach the methylamine group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Reaction Optimization
Critical parameters include:
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Temperature: Reactions often proceed at 50–80°C to balance kinetics and side-product formation.
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Catalysts: Palladium or copper catalysts facilitate coupling reactions in analogous syntheses .
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.
Physicochemical Characteristics
Thermal and Solubility Properties
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Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water .
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Stability: Stable under ambient conditions but degrades upon exposure to strong acids, bases, or oxidizers .
Spectroscopic Data (Theoretical Predictions)
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UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the benzodioxin ring).
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IR: Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1500 cm⁻¹ (C-F) .
Comparative Analysis with Structural Analogs
Benzodioxin Derivatives
Methylamine-Based Compounds
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Analog 2: (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine
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Key Difference: Lacks N-methyl group.
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Activity: Reduced lipophilicity and weaker enzyme inhibition.
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Future Directions in Research and Applications
Drug Development
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Lead Optimization: Introduce sulfonamide or carbamate groups to improve pharmacokinetics.
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Target Validation: CRISPR screening to identify off-target effects.
Interdisciplinary Applications
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Chemical Probes: Fluorescent tagging for cellular imaging of AhR pathways.
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Material Science: Incorporation into polymers for controlled drug delivery systems.
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